molecular formula C7H4BrFN2 B1292445 3-Bromo-6-fluoro-1H-indazole CAS No. 885522-04-3

3-Bromo-6-fluoro-1H-indazole

Cat. No. B1292445
CAS RN: 885522-04-3
M. Wt: 215.02 g/mol
InChI Key: HXIMDHPWCHNHMM-UHFFFAOYSA-N
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Description

3-Bromo-6-fluoro-1H-indazole is a compound with the molecular weight of 215.02 . It is a solid substance at room temperature . The IUPAC name for this compound is 3-bromo-6-fluoro-1H-indazole . The InChI code for this compound is 1S/C7H4BrFN2/c8-7-5-2-1-4(9)3-6(5)10-11-7/h1-3H, (H,10,11) .


Synthesis Analysis

Indazole-containing derivatives represent one of the most important heterocycles in drug molecules . Various methods have been developed for the synthesis of indazole derivatives . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

The molecular structure of 3-Bromo-6-fluoro-1H-indazole consists of a bicyclic ring structure made up of a pyrazole ring and a benzene ring . It contains a total of 16 bonds, including 12 non-H bonds, 10 multiple bonds, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, and 1 Pyrazole .


Chemical Reactions Analysis

Indazole derivatives scarcely occur in nature, but this particular nucleus in a variety of synthetic compounds possesses a wide range of pharmacological activities . A Cu (OAc)2-catalyzed facile synthesis of 1H-indazoles by N–N bond formation employing oxygen as the terminal oxidant has been described .


Physical And Chemical Properties Analysis

3-Bromo-6-fluoro-1H-indazole is a solid substance at room temperature . It has a molecular weight of 215.02 . The storage temperature for this compound is ambient temperature .

Scientific Research Applications

Synthesis of Indazole Derivatives

3-Bromo-6-fluoro-1H-indazole: serves as a key intermediate in the synthesis of various indazole derivatives. These derivatives are synthesized through strategies like transition metal-catalyzed reactions and reductive cyclization reactions . The indazole nucleus is a common structural motif in several marketed drugs due to its wide range of medicinal applications.

Antihypertensive Agents

Indazole compounds, including those derived from 3-Bromo-6-fluoro-1H-indazole, have been explored for their potential as antihypertensive agents. They work by modulating biological pathways that regulate blood pressure .

Anticancer Activity

The indazole ring system, particularly in compounds like 3-Bromo-6-fluoro-1H-indazole, has been found to possess anticancer properties. Researchers have identified certain indazole derivatives that inhibit the growth of neoplastic cell lines at low concentrations, indicating their potential in cancer therapy .

Antidepressant Properties

Indazole derivatives are also being studied for their antidepressant effects. The structural flexibility of indazole allows for the development of compounds that can interact with neurological targets to alleviate symptoms of depression .

Anti-inflammatory Applications

The anti-inflammatory properties of indazole derivatives make them candidates for the treatment of various inflammatory disorders. 3-Bromo-6-fluoro-1H-indazole can be used to synthesize compounds with potent anti-inflammatory activity .

Antibacterial Agents

Research has shown that indazole-based compounds exhibit antibacterial activity, making them useful in the development of new antibiotics. The bromo and fluoro substituents on the indazole ring can enhance this activity .

Phosphoinositide 3-Kinase Inhibitors

Indazole derivatives, including those synthesized from 3-Bromo-6-fluoro-1H-indazole, have been identified as selective inhibitors of phosphoinositide 3-kinase δ (PI3Kδ), which is significant for the treatment of respiratory diseases .

Antifungal and Anti-HIV Activities

The indazole nucleus is a part of several synthetic compounds that have shown antifungal and anti-HIV activities. This highlights the potential of 3-Bromo-6-fluoro-1H-indazole in contributing to the development of treatments for these conditions .

Safety and Hazards

The safety information for 3-Bromo-6-fluoro-1H-indazole includes several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P305, P338, P351 . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

Future Directions

Indazole-containing derivatives bear a variety of functional groups and display versatile biological activities; hence, they have gained considerable attention in the field of medicinal chemistry . In light of indazole scaffolds exhibiting a broad spectrum of pharmacological activities, numerous methods have been developed to construct these heterocycles with better biological activities . This suggests that the future directions for 3-Bromo-6-fluoro-1H-indazole could involve further exploration of its biological activities and the development of more efficient synthesis methods.

Mechanism of Action

Target of Action

3-Bromo-6-fluoro-1H-indazole is a type of indazole-containing heterocyclic compound . Indazole compounds have been found to have a wide variety of medicinal applications, including acting as selective inhibitors of phosphoinositide 3-kinase δ . They have also been associated with the inhibition, regulation, and/or modulation of CHK1 and CHK2 kinases and of the cell volume-regulated human kinase h-sgk . These targets play a crucial role in the treatment of diseases such as cancer .

Mode of Action

Indazole compounds are known to interact with their targets, leading to changes in cellular processes . For instance, they can inhibit the activity of certain kinases, thereby disrupting the signaling pathways that these kinases are involved in .

Biochemical Pathways

The biochemical pathways affected by 3-Bromo-6-fluoro-1H-indazole are likely to be those involving its primary targets. For example, the inhibition of phosphoinositide 3-kinase δ can affect a variety of cellular processes, including cell growth, proliferation, differentiation, motility, survival and intracellular trafficking . Similarly, the inhibition of CHK1 and CHK2 kinases can disrupt cell cycle progression and DNA damage response pathways .

Result of Action

The molecular and cellular effects of 3-Bromo-6-fluoro-1H-indazole’s action would depend on its specific targets and the pathways they are involved in. For instance, if the compound inhibits phosphoinositide 3-kinase δ, it could potentially lead to reduced cell proliferation and increased cell death . Similarly, the inhibition of CHK1 and CHK2 kinases could lead to cell cycle arrest and apoptosis .

properties

IUPAC Name

3-bromo-6-fluoro-2H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrFN2/c8-7-5-2-1-4(9)3-6(5)10-11-7/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXIMDHPWCHNHMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NN=C2C=C1F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30646273
Record name 3-Bromo-6-fluoro-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30646273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-6-fluoro-1H-indazole

CAS RN

885522-04-3
Record name 3-Bromo-6-fluoro-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30646273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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